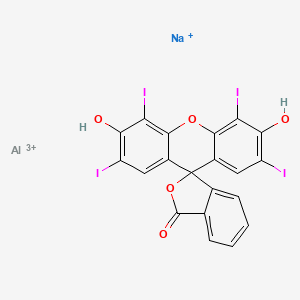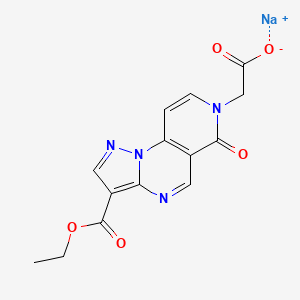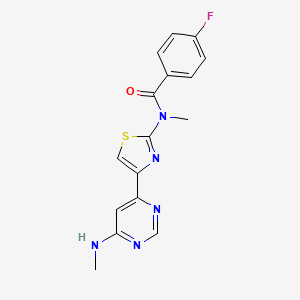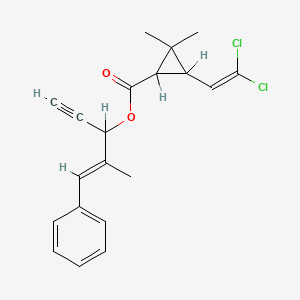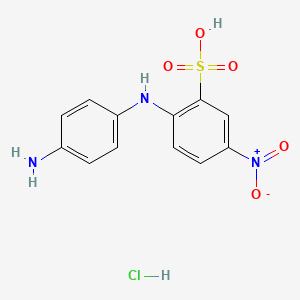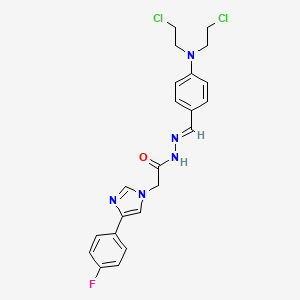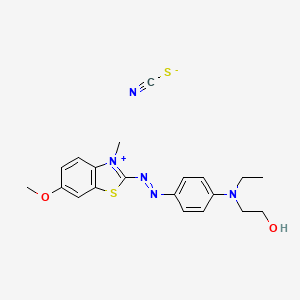
2-(1,1'-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with biphenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the biphenyl or diphenyl groups can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated biphenyl or diphenyl derivatives.
Scientific Research Applications
2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Diphenylamine: An organic compound with two phenyl groups attached to an amine.
Pyrrole: A five-membered aromatic ring with one nitrogen atom.
Uniqueness
2-(1,1’-Biphenyl)-4-yl-1,5-diphenyl-1H-pyrrole is unique due to the combination of biphenyl and diphenyl groups attached to a pyrrole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals .
Properties
CAS No. |
91306-99-9 |
|---|---|
Molecular Formula |
C28H21N |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1,2-diphenyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C28H21N/c1-4-10-22(11-5-1)23-16-18-25(19-17-23)28-21-20-27(24-12-6-2-7-13-24)29(28)26-14-8-3-9-15-26/h1-21H |
InChI Key |
JEVRVHLTHNBILJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)


